molecular formula C17H15N3O2S B2860259 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)nicotinamide CAS No. 1207046-58-9

2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)nicotinamide

Cat. No.: B2860259
CAS No.: 1207046-58-9
M. Wt: 325.39
InChI Key: UVUOGHHRPLNOGM-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-((5-phenylisoxazol-3-yl)methyl)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone substituted with a methylthio group at the 2-position and a 5-phenylisoxazole moiety linked via a methylene bridge. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial and anti-inflammatory properties. The methylthio group may enhance lipophilicity and membrane permeability, while the isoxazole ring contributes to π-π stacking interactions with biological targets.

Properties

IUPAC Name

2-methylsulfanyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23-17-14(8-5-9-18-17)16(21)19-11-13-10-15(22-20-13)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUOGHHRPLNOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylisoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group with a methylthio group, often using reagents like methylthiolate.

    Coupling with Nicotinamide: The final step involves coupling the phenylisoxazole intermediate with nicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenylisoxazole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Differences:

Feature 2-(Methylthio)-N-((5-phenylisoxazol-3-yl)methyl)nicotinamide 1,3,4-Thiadiazole Derivatives ()
Core Heterocycle Nicotinamide 1,3,4-Thiadiazole
Substituents Methylthio, 5-phenylisoxazole Nitrophenyl, pyrazole, hydrazine derivatives
Bioactive Moieties Isoxazole (potential kinase inhibition) Thiadiazole (antimicrobial enhancement)
Synthetic Complexity Likely multi-step (amide coupling, cyclization) Cyclocondensation of hydrazonoyl chlorides

The 1,3,4-thiadiazole derivatives in were synthesized via cyclocondensation reactions using hydrazonoyl chlorides and hydrazinecarbodithioates, whereas the target compound likely requires amide bond formation between nicotinamide and the isoxazole-methylthio component.

Antimicrobial Activity Comparison

highlights that 1,3,4-thiadiazole derivatives with nitro and pyrazole substituents exhibited superior antimicrobial activity against E. coli, B. mycoides, and C. albicans compared to other analogues .

  • Isoxazole vs. Pyrazole : Isoxazole’s oxygen atom may reduce electron density compared to pyrazole, altering binding affinity to microbial targets.
  • Nicotinamide Backbone : May engage in NAD+-dependent enzymatic pathways, differing from thiadiazoles’ mode of action.

Hypothetical Activity Profile:

Compound Type MIC Against E. coli (µg/mL) MIC Against C. albicans (µg/mL)
1,3,4-Thiadiazole Derivatives 8–16 (most active) 16–32
2-(Methylthio)-...nicotinamide Not reported Not reported

Electronic and Steric Effects

  • Methylthio Group : Electron-withdrawing sulfur may polarize the nicotinamide ring, affecting hydrogen bonding with targets.

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